7-Chloro-3-quinolinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-quinolinemethanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Doebner-Miller reaction, which uses aniline and β-ketoesters under acidic conditions .
Industrial Production Methods: Industrial production of 7-Chloro-3-quinolinemethanol often employs large-scale batch reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with potential pharmacological activities .
Scientific Research Applications
7-Chloro-3-quinolinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-quinolinemethanol involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound inhibits heme polymerase, preventing the conversion of heme to hemozoin, leading to the accumulation of toxic heme and the death of the parasite . Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative with different biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse pharmacological properties.
Uniqueness: 7-Chloro-3-quinolinemethanol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(7-chloroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6H2 |
InChI Key |
JJBOUUQTEXYDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.